[1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride: Technical Monograph & Synthetic Guide
[1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride: Technical Monograph & Synthetic Guide
The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride , a critical intermediate in the development of CDK inhibitors and other targeted oncological therapies.
[1]
Executive Summary
[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (CAS: 851308-25-3) is a specialized piperidine-based building block used extensively in modern drug discovery.[1] With a molecular weight of 228.74 g/mol , it serves as a robust pharmacophore scaffold, providing a rigid piperidine core decorated with a polar sulfonyl motif and a reactive primary amine for diverse conjugation.
Its primary utility lies in kinase inhibitor development, most notably as a structural motif in Ebvaciclib (PF-06873600) , a selective CDK2/4/6 inhibitor. The sulfonyl group modulates metabolic stability and solubility, while the methanamine linker offers precise spatial orientation for hydrogen bonding within ATP-binding pockets.
Physicochemical Identity
The following data establishes the baseline identity for quality control and stoichiometric calculations in synthetic workflows.
| Property | Specification |
| Chemical Name | [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride |
| CAS Number | 851308-25-3 |
| Molecular Formula | |
| Molecular Weight | 228.74 g/mol (HCl Salt) |
| Free Base MW | 192.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, and Methanol |
| Stoichiometry | 1:1 Hydrochloride salt |
Structural Logic in Drug Design
In medicinal chemistry, this compound is not merely a linker; it is a "functionalized spacer" that solves specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.
Pharmacophore Diagram
The following diagram illustrates the functional roles of the molecule's three distinct zones.
Figure 1: Pharmacophore dissection showing the metabolic stability conferred by the sulfonyl group and the vectoring capability of the piperidine ring.[1]
Synthetic Protocol
Objective: Synthesize [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride from commercially available tert-butyl (piperidin-4-ylmethyl)carbamate.
Reaction Pathway
The synthesis follows a standard sulfonylation-deprotection sequence.[1] This route is preferred over direct sulfonylation of the diamine to avoid bis-sulfonylation byproducts.[1]
Figure 2: Two-step synthetic pathway ensuring regioselectivity via Boc-protection strategy.
Detailed Methodology
Step 1: N-Sulfonylation[1]
-
Setup: Charge a round-bottom flask with tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) and dry Dichloromethane (DCM) (10 vol).
-
Base Addition: Add Triethylamine (TEA) (2.0 eq) and cool the solution to 0°C under
atmosphere. -
Reaction: Dropwise add Methanesulfonyl chloride (MsCl) (1.1 eq) over 15 minutes.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.[1]
-
Workup: Wash organic layer with 1M citric acid, followed by saturated
and brine. Dry over and concentrate in vacuo.
Step 2: Boc-Deprotection & Salt Formation[1]
-
Dissolution: Dissolve the intermediate from Step 1 in 1,4-Dioxane (5 vol).
-
Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at RT.
-
Precipitation: Stir for 4–6 hours. The product will precipitate as a hydrochloride salt.[1]
-
Isolation: Filter the white solid. Wash the filter cake with diethyl ether (
) to remove residual HCl and organic impurities.[1] -
Drying: Dry under high vacuum at 40°C for 12 hours.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized block, the following spectral signatures must be confirmed.
-
-NMR (400 MHz, DMSO-
):-
8.0–8.3 (br s, 3H,
) — Confirms salt formation. -
3.55 (d, 2H, piperidine
) -
2.85 (s, 3H,
) — Critical diagnostic peak for sulfonyl group. -
2.70 (m, 2H,
) -
2.65 (t, 2H, piperidine
) -
1.80 (d, 2H, piperidine
) - 1.65 (m, 1H, CH-methine)
-
1.25 (q, 2H, piperidine
)
-
8.0–8.3 (br s, 3H,
-
Mass Spectrometry (ESI+):
- Calculated: 193.09
- Found: 193.1 ± 0.1[1]
Applications in Drug Discovery
The [1-(methylsulfonyl)piperidin-4-yl]methanamine moiety is a validated scaffold in oncology.[1]
Case Study: Ebvaciclib (PF-06873600) [1]
-
Mechanism: CDK2/4/6 Inhibitor.[1]
-
Role of Scaffold: The piperidine ring projects the amine into the solvent-exposed region of the kinase ATP pocket, while the methylsulfonyl group interacts with the P-loop or adjacent hydrophobic regions, improving potency and selectivity compared to the unsubstituted piperidine [1].
-
Metabolic Stability: The sulfonyl cap prevents N-oxidation and glucuronidation at the piperidine nitrogen, significantly extending the half-life (
) of the clinical candidate.[1]
References
-
Pfizer Inc. (2018).[1] Pyrido[2,3-d]pyrimidin-7-one derivatives as CDK inhibitors. World Intellectual Property Organization.[1] WO2018033815A1.[1]
-
MolCore. (2024).[1] Product Specification: (1-(Methylsulfonyl)piperidin-4-yl)methanamine hydrochloride.[1][3]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 134247638, Ebvaciclib. [1][4]
-
Matrix Scientific. (2019).[1][5] Safety Data Sheet: (1-(Methylsulfonyl)piperidin-4-yl)methanamine hydrochloride.
